(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride
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Overview
Description
(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The presence of both fluoro and methoxy groups on the phenyl ring makes it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-4-methoxyphenyl)methanol with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the alcohol group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:
(2-Fluoro-4-methoxyphenyl)methanol+SOCl2→(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate ester derivatives.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to reduce the sulfonyl chloride group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate ester derivatives: Formed by the reaction with alcohols.
Sulfonic acid derivatives: Formed by oxidation reactions.
Scientific Research Applications
(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material science: It is used in the synthesis of polymers and advanced materials with specific functional properties.
Biological research: The compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide or sulfonate ester derivatives, which can further interact with biological targets or undergo additional chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-methoxyphenyl)methanesulfonamide
- (2-Fluoro-4-methoxyphenyl)methanesulfonate
- (2-Fluoro-4-methoxyphenyl)sulfonic acid
Uniqueness
(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis. The sulfonyl chloride group is a key functional group that allows for a wide range of chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-13-7-3-2-6(8(10)4-7)5-14(9,11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJUSXUAWUZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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